N-(2-chlorophenyl)-2,4-dinitroaniline
Description
N-(2-chlorophenyl)-2,4-dinitroaniline is a nitroaromatic compound characterized by a 2,4-dinitroaniline backbone substituted with a 2-chlorophenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups. Such compounds are often explored for their biological activities, including antitumor and herbicidal applications, owing to their ability to interact with biomolecular targets like tubulin .
Properties
CAS No. |
964-76-1 |
|---|---|
Molecular Formula |
C12H8ClN3O4 |
Molecular Weight |
293.66 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H8ClN3O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h1-7,14H |
InChI Key |
BZANWSWKCWTNOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The substituents on the aniline ring significantly influence the compound’s reactivity, solubility, and biological interactions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of N-(2-chlorophenyl)-2,4-dinitroaniline with Analogues
*Calculated molecular weight based on formula C₁₂H₉ClN₄O₄.
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity and biomolecular binding, while electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility .
Biological Selectivity : Chloro-substituted derivatives show preferential activity in plant systems, whereas morpholine or alkyl-substituted analogs may have broader pharmaceutical applications .
Synthetic Flexibility : The choice of substituent allows tuning of physical properties (e.g., melting point, solubility) and biological activity, enabling targeted drug design .
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